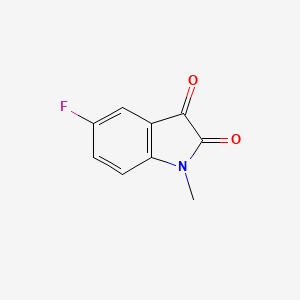

5-fluoro-1-methyl-1H-indole-2,3-dione

Beschreibung

Contextualizing 5-Fluoro-1-methyl-1H-indole-2,3-dione within the Indole (B1671886) Alkaloid and Isatin (B1672199) Derivative Landscape

This compound belongs to the broad class of indole alkaloids and is a specific derivative of isatin (1H-indole-2,3-dione). The isatin core is a prominent heterocyclic scaffold found in numerous natural products and synthetic molecules, recognized for its wide range of biological activities. nih.govresearchgate.net This scaffold is characterized by a fused bicyclic system comprising a benzene (B151609) ring and a pyrrolidine (B122466) ring containing two carbonyl groups at positions 2 and 3. researchgate.net

The versatility of the isatin structure allows for chemical modifications at several positions, notably at the nitrogen atom (N1), the C3 carbonyl group, and various positions on the aromatic ring (C4-C7). nih.gov These modifications are pivotal in tuning the molecule's physicochemical and biological properties. This compound is an example of such strategic modification, featuring:

A Fluorine Atom at the C5 Position: The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry. nih.gov Fluorine's high electronegativity and small size can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govkashanu.ac.ir Halogenation at the C5 position of the isatin ring has been shown to be effective in enhancing antibacterial activity. nih.gov

A Methyl Group at the N1 Position: N-alkylation of the isatin amide nitrogen is another key modification. This substitution can influence the molecule's solubility, steric profile, and ability to participate in hydrogen bonding, often leading to enhanced biological potency. nih.gov N-methylisatin itself is used as a reactant in various stereoselective preparations of complex heterocyclic systems. chemicalbook.com

Therefore, this compound is not merely an arbitrary structure but a thoughtfully designed molecule that leverages the established biological relevance of the isatin scaffold while incorporating specific functional groups intended to optimize its chemical and pharmacological profile.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 773-91-1 | C₉H₆FNO₂ | 179.15 g/mol |

| Isatin | 91-56-5 | C₈H₅NO₂ | 147.13 g/mol |

| 5-Fluoroisatin (B27256) | 443-69-6 | C₈H₄FNO₂ | 165.12 g/mol |

| N-Methylisatin | 2058-74-4 | C₉H₇NO₂ | 161.16 g/mol |

Significance of this compound as a Synthetic Intermediate and Bioactive Scaffold

The chemical reactivity of this compound, particularly at the C3-carbonyl group, makes it a highly valuable synthetic intermediate. This position is susceptible to nucleophilic attack, serving as a gateway for the construction of a wide array of more complex derivatives. kashanu.ac.ir It is frequently used as a starting material or building block for creating novel compounds with potential therapeutic value.

As a Synthetic Intermediate: Research has demonstrated that the parent compound, 5-fluoroisatin, readily reacts with various nucleophiles like primary amines, hydrazine (B178648) hydrate (B1144303), and thiocarbohydrazides to form Schiff bases, hydrazones, and thiosemicarbazones, respectively. nih.govnih.gov Similarly, this compound is employed in the synthesis of derivatives such as 3-thiosemicarbazones. For instance, a study detailed the synthesis of this compound 3-[4-(substituted phenyl)thiosemicarbazone] derivatives, which were subsequently evaluated for their antiviral activities. bohrium.com This highlights the compound's role as a crucial precursor for generating libraries of new molecules for biological screening.

As a Bioactive Scaffold: The isatin nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to various biological targets, leading to a wide spectrum of pharmacological activities. nih.gov Derivatives have shown anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties, among others. researchgate.netbiomedres.us

The specific combination of 5-fluoro and N-methyl substitutions in this compound is intended to build upon this inherent bioactivity. Research into its derivatives has yielded compounds with notable biological effects:

Antiviral Activity: Derivatives of this compound have been synthesized and tested against various viruses, including Herpes Simplex Virus (HSV-1, HSV-2) and Coxsackie B4 virus. bohrium.com

Antimicrobial Activity: The presence of a fluoro group at the 5th position is known to increase the lipophilic character of isatin derivatives, potentially making it easier for them to penetrate the biological membranes of microorganisms and inhibit their growth. rdd.edu.iq Studies on related 5-fluoroisatin derivatives have shown significant antibacterial and antifungal properties. kashanu.ac.irresearchgate.net

These findings underscore the importance of this compound as both a versatile chemical building block and a core structure for the development of new bioactive agents.

| Derivative Class | Synthetic Reactant | Potential Biological Activity |

| Schiff Bases | Primary Amines | Antibacterial, Antifungal, Antiviral |

| Hydrazones | Hydrazine Hydrate | Anticonvulsant, Anticancer, Antiviral |

| Thiosemicarbazones | Thiosemicarbazide | Antiviral, Antimicrobial, Anticancer |

| Triazoles | Organic Azides (via click chemistry) | Antifungal, Antibacterial |

Historical Perspective on the Discovery and Initial Investigations of Isatin and its Fluorinated and N-methylated Derivatives

The history of this compound is rooted in the discovery of its parent compound, isatin. Isatin was first obtained in 1840 by Otto Linné Erdmann and Auguste Laurent. ijpsr.comxisdxjxsu.asia They produced the distinctive orange-red crystalline solid by oxidizing the natural dye indigo (B80030) with nitric acid and chromic acids. nih.govresearchgate.net For many years, research on isatin was primarily associated with dye synthesis. wright.edu

The exploration of isatin's biological potential began much later. Over time, it was discovered to be an endogenous compound found in mammalian tissues and fluids, acting as a modulator of biochemical processes. wright.edu This discovery spurred intense interest in its medicinal chemistry, leading to the synthesis and testing of a vast number of derivatives. nih.gov

The development of fluorinated and N-methylated isatin derivatives represents a more recent chapter in this history, driven by advances in synthetic methodology and a deeper understanding of medicinal chemistry principles.

Fluorinated Derivatives: The systematic incorporation of fluorine into drug candidates gained significant traction in the latter half of the 20th century. nih.gov Chemists recognized that adding fluorine could dramatically improve a drug's efficacy and pharmacokinetic profile. nih.gov Consequently, researchers began preparing fluorinated isatins, such as 5-fluoroisatin, to explore these potential benefits, leading to new compounds with enhanced antiviral and antimicrobial activities. nih.govkashanu.ac.ir

N-methylated Derivatives: The synthesis of N-substituted isatins, including N-methylisatin, was explored to block the hydrogen-bonding capability of the N-H group and to increase lipophilicity. Classic synthetic routes like the Sandmeyer methodology were adapted, and new methods were developed to allow for the efficient N-alkylation of the isatin core. wright.edu Schiff bases prepared from N-methyl isatin, for example, have been investigated for their antimicrobial properties. biomedres.us

The synthesis of this compound is a logical culmination of these historical threads, combining the foundational discovery of isatin with modern medicinal chemistry strategies to create a highly functionalized and promising molecule for contemporary research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-1-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJRLOILUKMNEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365299 | |

| Record name | 5-fluoro-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-91-1 | |

| Record name | 5-fluoro-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 1 Methyl 1h Indole 2,3 Dione and Its Analogues

Classical Approaches to 5-Fluoro-1-methyl-1H-indole-2,3-dione Synthesis

Classical methods for isatin (B1672199) synthesis have been established for over a century and are still widely used. These typically involve the formation of the core 5-fluoroisatin (B27256) (5-fluoro-1H-indole-2,3-dione) structure, which can then be methylated.

Condensation Reactions in the Formation of the this compound Scaffold

Condensation reactions are fundamental to building the isatin scaffold from acyclic precursors. The most prominent example is the first step of the Sandmeyer isatin synthesis, which involves the condensation of a substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632). nih.govsynarchive.com For the synthesis of the 5-fluoroisatin scaffold, the process begins with 4-fluoroaniline (B128567). This aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. chemicalbook.comgoogle.com The reaction forms an intermediate, 2-(hydroxyimino)-N-(4-fluorophenyl)acetamide (an isonitrosoacetanilide), which precipitates from the reaction mixture and is the direct precursor for the subsequent cyclization step. nih.govorgsyn.org

Cyclization Strategies for Constructing the this compound Ring System

The construction of the bicyclic indole-2,3-dione ring system is achieved through an intramolecular electrophilic cyclization. Following the initial condensation, the isolated 2-(hydroxyimino)-N-(4-fluorophenyl)acetamide intermediate is treated with a strong acid, typically concentrated sulfuric acid. synarchive.comchemicalbook.com Heating this mixture promotes the cyclization, where the benzene (B151609) ring of the anilide attacks the electrophilic carbon of the oxime group, leading to the formation of the five-membered pyrrole (B145914) ring fused to the benzene ring, thus yielding 5-fluoro-1H-indole-2,3-dione. nih.gov The crude product is typically isolated by pouring the acidic reaction mixture into ice water. researchgate.net

Once the 5-fluoroisatin scaffold is formed, the target compound, this compound, is synthesized via N-alkylation. This is commonly achieved by treating the 5-fluoroisatin with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate or sodium hydride. nih.gov

Adaptations of Sandmeyer, Stolle, and Gassman Syntheses for this compound and its Derivatives

Several classical named reactions have been adapted for the synthesis of isatins and their derivatives.

Sandmeyer Synthesis : This is the most common and direct classical route to isatins from anilines. nih.gov The process, as described above, involves two main steps: the formation of an isonitrosoacetanilide from 4-fluoroaniline, followed by acid-catalyzed cyclization to yield 5-fluoro-1H-indole-2,3-dione. synarchive.comchemicalbook.com A patent describing this method reports high yields for the synthesis of fluorinated isatins. google.com

Table 1: Representative Data for the Sandmeyer Synthesis of 5-Fluoro-1H-indole-2,3-dione Data sourced from a patent describing the synthesis of isatin derivatives. google.com

| Step | Starting Material | Key Reagents | Conditions | Yield |

| 1. Condensation | 4-fluoroaniline | Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, HCl | Aqueous solution, 75-80°C, 2 hours | ~85% (for intermediate) |

| 2. Cyclization | Isonitrosoacetanilide intermediate | Concentrated H₂SO₄ | 80°C | ~85% |

Stolle Synthesis : The Stolle reaction is considered a robust alternative to the Sandmeyer method. nmc.gov.inchemicalbook.com This synthesis involves the condensation of an arylamine with oxalyl chloride to form an intermediate chlorooxalylanilide. This intermediate then undergoes an intramolecular Friedel-Crafts reaction, catalyzed by a Lewis acid such as aluminum trichloride, to cyclize into the isatin ring. chemicalbook.comwikipedia.org A key advantage of the Stolle synthesis is its utility for preparing N-substituted isatins directly. chemicalbook.com By starting with N-methyl-4-fluoroaniline, this method could theoretically produce this compound in a more direct fashion without a separate N-alkylation step.

Gassman Synthesis : The Gassman indole (B1671886) synthesis is a one-pot method that produces substituted indoles, rather than isatins directly. wikipedia.orgsynarchive.com The reaction starts with an aniline, which is converted to an N-chloroaniline using tert-butyl hypochlorite. This is followed by the addition of a keto-thioether, which, after treatment with a base, undergoes a nih.govtandfonline.com-sigmatropic rearrangement and subsequent cyclization to yield a 3-thiomethylindole. wikipedia.orgresearchgate.net To obtain an isatin derivative like this compound via this route, the resulting fluorinated indole would require subsequent oxidation steps to form the dione (B5365651) functionality, making this a less direct approach for the target compound. biomedres.us

Modern and Green Chemistry Approaches to this compound Synthesis

Contemporary synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods.

Environmentally Benign Synthetic Protocols for Fluorinated Isatins

Green chemistry principles have been applied to the synthesis of isatin derivatives to reduce waste and avoid hazardous solvents. One approach involves using water as a reaction solvent, which is non-toxic and economical. tandfonline.comresearchgate.net Multi-component reactions (MCRs) performed in aqueous media at room temperature represent a significant green advancement, offering high yields and simple product isolation. tandfonline.com

Microwave-assisted synthesis is another green technique that dramatically reduces reaction times and the amount of solvent required. nih.gov The N-alkylation of isatin to produce N-methylated derivatives has been efficiently achieved using microwave irradiation. This method often employs potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base with a small amount of a high-boiling polar solvent like N,N-dimethylformamide (DMF). nih.gov Another modern, environmentally benign method involves the oxidation of N-alkylated indole precursors using molecular oxygen (O₂) as the oxidant in the presence of a photosensitizer. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Isatin Illustrative data based on findings for general isatin N-alkylation. nih.gov

| Alkylating Agent | Method | Base/Solvent | Time | Yield |

| Methyl Iodide | Conventional Heating | K₂CO₃ / DMF | 8 h | 75% |

| Methyl Iodide | Microwave Irradiation | K₂CO₃ / DMF | 2 min | 94% |

| Ethyl Bromoacetate | Conventional Heating | K₂CO₃ / DMF | 6 h | 80% |

| Ethyl Bromoacetate | Microwave Irradiation | K₂CO₃ / DMF | 2 min | 98% |

Microwave-Assisted and Sonochemical Syntheses of this compound Analogues

Modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) have become invaluable for the preparation of indole analogues, offering significant advantages over conventional heating methods. nih.gov Microwave irradiation provides rapid and efficient heating, which can lead to dramatically reduced reaction times, increased product yields, and cleaner reaction profiles with fewer byproducts. nih.govsemanticscholar.org

In the context of 5-fluoro-1H-indole-2,3-dione analogues, microwave-assisted synthesis is particularly effective for reactions such as palladium-catalyzed intramolecular oxidative coupling to form the indole core. mdpi.com For instance, the cyclization of N-aryl enamines to their corresponding indoles can be optimized by exposing the neat mixture of reactants to microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.com This technology is also applied in the synthesis of more complex derivatives, such as the copper-catalyzed Huisgen [3+2] cycloaddition to form 1,2,3-triazole-based carbazole derivatives, where microwave heating significantly shortens the reaction time compared to conventional methods. nih.gov While the application of sonochemistry—the use of ultrasound to promote chemical reactions—is a known technique for accelerating reactions in heterocyclic synthesis, specific documented examples for the synthesis of this compound analogues are less prevalent in recent literature.

Functionalization and Derivatization Strategies for this compound

The this compound scaffold, and its parent compound 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin), offers multiple reactive sites for chemical modification. Key strategies focus on substitution at the N-1 position and reactions involving the highly reactive C-3 carbonyl group.

N-Alkylation and N-Mannich Base Formation in this compound Chemistry

N-Alkylation The nitrogen atom of the indole ring in 5-fluoroisatin is a key site for functionalization. The introduction of an alkyl group, such as the methyl group in the title compound, is a fundamental derivatization. N-alkylation is typically achieved by treating the parent 5-fluoroisatin with an alkyl halide in the presence of a base. A general procedure involves adding an alkylating agent like benzyl bromide or 4-methoxybenzyl chloride to a suspension of 5-fluoroisatin and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). mdpi.comnih.gov This reaction proceeds via nucleophilic substitution to yield the N-substituted derivative. mdpi.com

N-Mannich Base Formation The Mannich reaction is a three-component condensation that involves a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comacademicjournals.org In the chemistry of 5-fluoroisatin, the N-H proton is the active hydrogen, allowing for aminomethylation at the N-1 position. nih.gov This reaction is a powerful tool for introducing an aminomethyl group, thereby creating N-Mannich bases. nih.gov These derivatives are valuable in medicinal chemistry due to their diverse biological activities. The reaction is versatile and can be performed under various conditions, including microwave irradiation, which can accelerate the process. oarjbp.com For the N-methylated title compound, this pathway is not directly applicable as the N-H proton is absent.

Reactions at the C-3 Position of the this compound Moiety: Thiosemicarbazones and Schiff Bases

The C-3 carbonyl group of the isatin core is a highly electrophilic center and the primary site for condensation reactions. This reactivity allows for the straightforward synthesis of a wide array of derivatives, most notably Schiff bases and thiosemicarbazones.

Schiff Bases are imine derivatives formed through the condensation reaction between the C-3 carbonyl of this compound and a primary amine, with the elimination of a water molecule. nih.gov These reactions are fundamental in extending the molecular framework of the isatin core. ossila.com The resulting C=N double bond is a key feature of these compounds, which are important intermediates in organic synthesis and often possess significant biological properties. nih.govfudutsinma.edu.ng

Thiosemicarbazones are formed by the reaction of the C-3 carbonyl group with thiosemicarbazide or its derivatives. researchgate.netmdpi.com This condensation is a common and efficient method for derivatizing isatins. nih.gov For example, reacting 5-fluoroisatin with thiocarbohydrazide under reflux in ethanol yields the corresponding N1-(5-Fluoro-2-oxoindolin-3-ylidene)thiocarbohydrazone. nih.gov These derivatives are of particular interest due to their ability to act as versatile ligands for coordinating with transition metal ions, forming stable metal complexes. fudutsinma.edu.ngmdpi.com

| Derivative Type | Reagent | Key Functional Group | Reference |

| Schiff Base | Primary Amine (R-NH₂) | Imine (C=N) | nih.govossila.com |

| Thiosemicarbazone | Thiosemicarbazide | Thiourea (C=N-NH-C=S) | researchgate.netnih.gov |

Spiro Annulation and Ring Expansion Reactions of this compound

Spiro Annulation The C-3 position of the isatin ring is a versatile anchor for constructing spirocyclic systems. Spiro annulation reactions involve the formation of a new ring that shares the C-3 carbon atom with the indole ring. One notable pathway is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene with an imine (a Schiff base derived from isatin) to form spiro β-lactams. researchgate.net This strategy has been successfully applied to isatin derivatives to create novel spiro compounds. researchgate.net

Ring Expansion The five-membered pyrrolidone ring of 5-fluoroisatin can undergo ring expansion to form larger heterocyclic structures. A key example is the Baeyer-Villiger oxidation, where treatment with an agent like meta-chloroperoxybenzoic acid (mCPBA) can expand the ring to form a six-membered isatoic anhydride derivative. ossila.com Another significant transformation is the Pfitzinger reaction, which can reshape the isatin core into a quinoline (B57606), providing a scaffold for further chemical modifications. ossila.com

Introduction of Other Heterocyclic Moieties onto the this compound Scaffold (e.g., Triazoles)

The 5-fluoroisatin scaffold serves as a valuable building block for synthesizing more complex, multi-heterocyclic systems. The introduction of a 1,2,3-triazole ring is a prominent example, often achieved using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The synthesis typically begins with the N-alkylation of 5-fluoroisatin with propargyl bromide to introduce a terminal alkyne functionality at the N-1 position. researchgate.net This N-propargylated intermediate then undergoes a 1,3-dipolar cycloaddition reaction with various organic azides. researchgate.net The use of a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, ensures the regioselective formation of the 1,4-disubstituted triazole ring. nih.gov This methodology provides a highly efficient and modular route to novel 5-fluoroisatin-triazole hybrids. researchgate.net

Purification and Characterization Methodologies in this compound Synthesis

The successful synthesis of this compound and its derivatives relies on robust purification and characterization techniques to ensure the identity and purity of the final products.

Purification Following synthesis, crude products are typically purified using standard laboratory techniques.

Column Chromatography: This is the most frequently cited method for purification. The crude residue is loaded onto a silica gel column, and the desired compound is separated from impurities by eluting with a suitable solvent system, such as a mixture of ethyl acetate and hexane. nih.govresearchgate.netnih.gov

Recrystallization: For solid products, recrystallization from an appropriate solvent (e.g., ethanol or dioxane) is an effective method to obtain highly pure crystalline material. nih.gov The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out.

Characterization A combination of spectroscopic and analytical methods is employed to confirm the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. ¹H NMR provides information about the number and environment of protons, with characteristic signals for aromatic, methylene (B1212753), and NH protons. mdpi.comnih.gov For example, the NH proton of the isatin ring typically appears as a D₂O-exchangeable singlet signal at a high chemical shift (δ > 11 ppm). nih.gov ¹³C NMR confirms the carbon framework of the molecule. mdpi.comnih.gov

Mass Spectrometry (MS): Mass spectrometry, often using electrospray ionization (ESI), is used to determine the molecular weight of the compound, confirming its elemental composition. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for isatin derivatives include strong peaks for the C=O groups (around 1660-1730 cm⁻¹) and the N-H bond (around 3200-3300 cm⁻¹). nih.govresearchgate.net

Elemental Analysis and Melting Point: Elemental analysis provides the percentage composition of elements (C, H, N), which is compared against calculated values to confirm the empirical formula. researchgate.net The melting point is a crucial physical property used to assess the purity of solid compounds. mdpi.comossila.com

| Technique | Information Provided | Typical Values/Observations for Isatin Derivatives |

| ¹H NMR | Proton environment, chemical shifts, coupling constants | Aromatic protons (δ 6.9-8.2 ppm), NH proton (δ > 11 ppm, singlet) mdpi.comnih.gov |

| ¹³C NMR | Carbon skeleton, chemical shifts of functional groups | Carbonyl carbons (δ 160-180 ppm) nih.gov |

| IR Spectroscopy | Presence of functional groups | C=O stretch (1660-1730 cm⁻¹), N-H stretch (3200-3300 cm⁻¹) nih.gov |

| Mass Spectrometry | Molecular weight, molecular formula confirmation | [M+H]⁺ or [M+Na]⁺ peaks mdpi.comresearchgate.net |

| Melting Point | Purity and identification of solid compounds | Sharp, defined range for pure compounds ossila.com |

Chromatographic Techniques for this compound and its Derivatives

The purification of this compound and its derivatives is predominantly achieved through chromatographic methods. These techniques are essential for isolating the target compounds from crude reaction mixtures, ensuring high purity for subsequent analysis and applications.

Column Chromatography is the principal technique employed for the purification of these compounds. The process involves a stationary phase, typically silica gel, and a mobile phase consisting of a solvent system tailored to the polarity of the specific derivative. For instance, derivatives have been successfully purified using solvent systems such as a mixture of ethyl acetate and hexane or dichloromethane as the eluent. researchgate.netnih.gov The selection of the solvent system is critical and is often determined by preliminary analysis using Thin-Layer Chromatography (TLC).

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of synthesis reactions. iucr.org By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, researchers can visualize the formation of the product and the consumption of reactants, allowing for the determination of the optimal reaction time.

Spectroscopic Characterization (NMR, MS, IR, UV) of this compound Compounds

Spectroscopic techniques are indispensable for the structural characterization of this compound and its analogues. Each method provides unique information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of characterization.

¹H-NMR provides information on the chemical environment of protons. For a typical N-substituted 5-fluoro-isatin derivative, the aromatic protons on the indole ring appear as multiplets or distinct doublets and doublets of doublets in the range of δ 7.0-8.2 ppm. The protons of the N-alkyl group, such as the methyl group in the title compound, would appear as a singlet in the upfield region.

¹³C-NMR is used to identify all unique carbon atoms in the molecule. The two carbonyl carbons (C=O) of the dione moiety are particularly characteristic, with chemical shifts typically appearing in the δ 158-184 ppm range. mdpi.com Aromatic carbons and the carbon of the N-methyl group also show distinct signals. mdpi.commdpi.com

¹⁹F-NMR is highly specific for fluorinated compounds and shows a signal corresponding to the fluorine atom on the indole ring, providing confirmation of its presence and chemical environment. rsc.org

| Nucleus | Typical Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~3.2 | N-CH₃ |

| ¹H | 7.0 - 8.2 | Aromatic Protons |

| ¹³C | ~26 | N-CH₃ |

| ¹³C | 110 - 160 | Aromatic & Vinylic Carbons |

| ¹³C | 158 - 184 | Carbonyl Carbons (C=O) |

| ¹⁹F | ~ -125 | Ar-F |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI) are common, typically showing a molecular ion peak corresponding to the protonated molecule [M+H]⁺, which for this compound would confirm its molecular weight of 179.15 g/mol . researchgate.net

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The most prominent features in the IR spectrum of an isatin derivative are the strong absorption bands corresponding to the two carbonyl (C=O) groups. These typically appear in the region of 1710-1750 cm⁻¹. mdpi.commdpi.com The spectrum also shows characteristic bands for C-H aromatic stretching and the C-F bond.

UV-Visible Spectroscopy provides information about the electronic transitions within the molecule. The parent compound, 1H-indole-2,3-dione, exhibits multiple absorption peaks. researchgate.netnist.gov The strong absorptions around 208-302 nm are attributed to π → π* transitions of the aromatic ring and carbonyl groups, while a weaker absorption band at longer wavelengths (~418 nm) corresponds to the n → π* transition of the lone pair electrons on the nitrogen and oxygen atoms. researchgate.net

X-ray Crystallography for Structural Elucidation and Conformation Analysis of this compound Derivatives

Single-crystal X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While the specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related derivatives provides significant insight into the expected structural features.

For example, the crystal structure of 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione , a close analogue, reveals important conformational details. nih.gov The indole ring system is essentially planar, and the substituent at the N1 position often adopts a conformation that minimizes steric hindrance. In this analogue, the dihedral angle between the benzene ring of the substituent and the indole ring plane is 71.60 (6)°. nih.gov

The crystal packing is stabilized by various intermolecular interactions. In the case of 5-fluoroindoline-2,3-dione, molecules form dimers through N—H⋯O hydrogen bonds. researchgate.net In N-substituted derivatives, C—H⋯O interactions and π–π stacking between adjacent indole rings are common, with centroid–centroid distances around 3.6 Å, leading to the formation of a stable three-dimensional framework. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0163 (11) |

| b (Å) | 5.8824 (5) |

| c (Å) | 19.1234 (17) |

| β (°) | 94.755 (2) |

| Volume (ų) | 1345.5 (2) |

| Key Interaction | π–π stacking (centroid–centroid distance = 3.649 Å) |

Chemical Reactivity and Transformation Pathways of 5 Fluoro 1 Methyl 1h Indole 2,3 Dione

Electrophilic and Nucleophilic Reactions of the 5-Fluoro-1-methyl-1H-indole-2,3-dione Core

The reactivity of the this compound core is dominated by the electrophilic nature of its carbonyl carbons, particularly the C3-ketone, which is highly susceptible to nucleophilic attack.

The C3 carbonyl group readily reacts with a variety of nucleophiles, such as organometallic reagents or active methylene (B1212753) compounds, to yield tertiary hydroxyoxindole derivatives. For instance, the Barbier reaction-mediated synthesis using isatins and alkyl halides leads to the formation of 3-substituted-3-hydroxy-2-oxindoles. researchgate.net

The aromatic ring of the isatin (B1672199) core is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the two carbonyl groups. However, the substituents on the ring—the fluorine atom at C5 and the N-methyl group—influence the regioselectivity of such reactions. The fluorine atom is an ortho-para directing group, while being deactivating. Electrophilic attack, should it occur under forcing conditions, would be directed to the C4 and C6 positions. Reactions like nitration, which require strong acidic conditions (e.g., HNO₃/H₂SO₄), can introduce a nitro group onto the aromatic ring, typically at a position influenced by the existing substituents. masterorganicchemistry.comlibretexts.org Halogenation can also be achieved using reagents like N-iodosuccinimide (NIS) with a catalytic amount of acid. libretexts.org

| Reaction Type | Reagents | Product Type | Key Feature |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgX) | 3-Alkyl-3-hydroxy-5-fluoro-1-methylindolin-2-one | Attack at the C3-carbonyl. |

| Aldol Condensation | Active Methylene Compounds | 3-Substituted-3-hydroxy-5-fluoro-1-methylindolin-2-one | Base-catalyzed addition to the C3-carbonyl. |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | 5-Fluoro-1-methyl-x-nitro-1H-indole-2,3-dione | Substitution on the aromatic ring, typically at C4 or C6. |

Oxidative and Reductive Transformations of this compound

The dicarbonyl system of this compound is amenable to various reductive transformations. The outcome of the reduction depends on the nature of the reducing agent and the reaction conditions.

Selective reduction of the C3-ketone can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 5-fluoro-3-hydroxy-1-methylindolin-2-one. numberanalytics.com Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the ketone and the amide carbonyl groups. numberanalytics.comnih.gov A notable transformation is the direct conversion of N-alkyl-isatin derivatives into the corresponding indoles. For example, a mixed borohydride system, such as zirconium(IV) chloride and sodium borohydride (ZrCl₄/NaBH₄), has been shown to be effective in the rapid and direct reduction of both carbonyls in N-alkyl-nitroisatins to afford the nitroindole nucleus. nih.gov Catalytic hydrogenation over palladium on carbon (Pd/C) can also be employed to achieve full reduction to the corresponding indole (B1671886). rsc.org

The isatin core is relatively stable to oxidation due to the presence of the electron-withdrawing carbonyl groups. However, isatins themselves can be synthesized via the oxidation of corresponding oxindoles, for instance, using molecular oxygen in the presence of tert-butyl nitrite, indicating the stability of the dione (B5365651) system once formed. organic-chemistry.org

| Reducing Agent | Primary Product | Extent of Reduction |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 5-Fluoro-3-hydroxy-1-methylindolin-2-one | Selective reduction of C3-ketone. |

| Lithium Aluminum Hydride (LiAlH₄) | 5-Fluoro-1-methylindole | Reduction of both C2-amide and C3-ketone. numberanalytics.comresearchgate.net |

| Zirconium(IV) chloride / Sodium Borohydride (ZrCl₄/NaBH₄) | 5-Fluoro-1-methylindole | Direct conversion to the indole core. nih.gov |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 5-Fluoro-1-methylindole | Complete reduction of the dicarbonyl system. |

Ring-Opening and Ring-Closure Reactions Involving this compound

One of the most significant reactions involving the isatin scaffold is the Pfitzinger reaction, which proceeds through a ring-opening and subsequent ring-closure sequence. researchgate.net When this compound is treated with a base, such as potassium hydroxide, the internal amide bond (N1-C2) undergoes hydrolysis. This ring-opening step forms the potassium salt of an α-keto acid (an isatinic acid derivative). wikipedia.orgijsr.net

This intermediate can then react with a carbonyl compound containing an α-methylene group. The initial condensation forms an imine or enamine, which subsequently undergoes an intramolecular cyclization. Dehydration of the cyclic intermediate results in the formation of a substituted quinoline-4-carboxylic acid. researchgate.netresearchgate.netsciencemadness.org This transformation is a powerful method for synthesizing quinoline (B57606) derivatives from isatin precursors. numberanalytics.comijsr.net

| Step | Process | Intermediate/Product |

|---|---|---|

| 1 | Base-catalyzed hydrolysis | Ring-opened α-keto acid salt |

| 2 | Condensation with a carbonyl compound | Imine/Enamine intermediate |

| 3 | Intramolecular cyclization | Cyclized intermediate |

| 4 | Dehydration | Substituted quinoline-4-carboxylic acid |

Multi-component Reactions Utilizing this compound as a Precursor

This compound is an excellent substrate for multi-component reactions (MCRs), which allow for the rapid construction of complex molecular scaffolds in a single synthetic operation. A prominent example is the 1,3-dipolar cycloaddition reaction for the synthesis of spirooxindoles. researchgate.netnih.gov

In a typical three-component reaction, this compound condenses with a secondary amino acid, such as sarcosine (B1681465) or pipecolic acid, to generate an azomethine ylide in situ. This 1,3-dipole is then trapped by a dipolarophile, such as an electron-deficient alkene or alkyne, to yield highly functionalized spiro-pyrrolidine or spiro-indolizine oxindole (B195798) derivatives with high regio- and stereoselectivity. researchgate.netst-andrews.ac.uknih.gov The versatility of this reaction allows for the creation of diverse molecular libraries by varying the isatin, amino acid, and dipolarophile components. mdpi.com

Other MCRs can lead to different heterocyclic systems. For example, a three-component reaction between an isatin, an active methylene compound (like malononitrile), and kojic acid can yield complex spiro[indoline-3,4'-pyrano[3,2-b]pyran] derivatives. nih.govnaturalspublishing.comresearchgate.net

| Component 1 | Component 2 | Component 3 | Product Scaffold |

|---|---|---|---|

| This compound | Sarcosine | (E)-Chalcone | Spiro[indoline-3,2'-pyrrolidine] |

| This compound | Pipecolic Acid | trans-3-Benzoylacrylic acid | Spiro[indoline-3,3'-indolizine] nih.gov |

| This compound | Malononitrile | Kojic Acid | Spiro[indoline-3,4'-pyrano[3,2-b]pyran] nih.gov |

| This compound | 2-Aminonorbornene carboxamide | - | Spiro[5,8-methanoquinazoline-2,3′-indoline] nih.gov |

Computational and Theoretical Studies on 5 Fluoro 1 Methyl 1h Indole 2,3 Dione

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how ligands like 5-fluoro-1-methyl-1H-indole-2,3-dione and its derivatives interact with the active sites of proteins.

Binding Site Analysis within Target Proteins

Derivatives of 5-fluoro-1H-indole-2,3-dione have been the subject of molecular docking studies to analyze their interactions within the binding sites of various protein targets. For instance, in a study involving 5-fluoro-1H-indole-2,3-dione-triazoles, docking simulations were performed on the DNA gyrase enzyme (PDB ID: 1KZN). The results indicated that the ligand forms bonds within the active site, showing strong interactions with key amino acid residues such as GLU50, THR165, and ASP73. researchgate.net An electrostatic bond was also observed between a nitrogen atom of the ligand and the residue ASP73. researchgate.net These computational findings are often in good agreement with in vitro experimental data. researchgate.net

Prediction of Binding Affinities and Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Molecular docking studies not only predict the binding pose but also estimate the binding affinity, often expressed as a binding score or energy in kcal/mol. These studies also detail the specific non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, isatin (B1672199) sulphonamide derivatives have been shown to possess a binding affinity of -9.6 kcal/mol within the active site of the NSP3 receptor of SARS-CoV-2. mdpi.com In another study, a derivative of 5-fluoroindoline-2,3-dione, specifically 5-fluoro-1-(4-methoxybenzyl)indoline-2,3-dione, exhibited π-π stacking interactions between adjacent indole-2,3-dione units in its crystal structure, with a centroid-centroid distance of 3.649 (3) Å. nih.gov This indicates the potential for such interactions within a protein's binding pocket.

Hydrogen bonding is a critical interaction for the stability of ligand-protein complexes. In the crystal structure of a related compound, hydrogen-bonded ribbons are formed through pairs of N—H⋯O and O—H⋯O interactions. researchgate.net These types of interactions are frequently sought in molecular docking simulations to rationalize the binding of a ligand to its target.

Interactive Table: Predicted Binding Affinities and Interactions

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| Isatin Sulphonamides | SARS-CoV-2 NSP3 | -9.6 | Not Specified | Not Specified |

| 5-fluoro-1H-indole-2,3-dione-triazoles | DNA Gyrase (1KZN) | Not Specified | GLU50, THR165, ASP73 | Hydrogen Bonding, Electrostatic |

Quantum Chemical Calculations (DFT, FMOs) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations can provide insights into the molecule's reactivity and stability. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this context. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.

For derivatives of 5-fluoro-1H-indole-2,3-dione, DFT studies have been conducted to support experimental findings. For example, DFT calculations at the B3PW91 level with a 6-311G(d,p) basis set were used to analyze 5-fluoro-1H-indole-2,3-dione-triazoles. researchgate.net The FMO analysis revealed that the incorporation of a triazole moiety onto the alkyne precursor improved the pharmacological activities of the resulting triazoles. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This approach is based on the principle that the biological activity of a compound is related to its molecular structure. nih.gov

QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic properties, etc.) with the observed biological activity. nih.gov For indole (B1671886) and isatin derivatives, 3D-QSAR models have been developed to understand the physicochemical features that are correlated with their biological potency. mdpi.com These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives. nih.gov A successful QSAR model is characterized by good statistical parameters, such as a high correlation coefficient (r²) and cross-validation coefficient (q²). nih.gov

Conformational Analysis and Isomerism of this compound Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The generation of low-energy conformers is important for various computational chemistry applications, including 3D-QSAR, pharmacophore searches, and ligand-receptor docking. sciforum.net

For derivatives of 5-fluoro-2-oxo-indoline, such as a thiosemicarbazone derivative, conformational analysis has been performed using molecular mechanics and ab initio calculations. sciforum.net These studies can generate various isomers (e.g., Z and E isomers) and determine their relative energies. sciforum.net The analysis of the double bond configuration in 3-aryl-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-ones, for example, indicated a Z configuration based on the chemical shift of the methylidene proton in NMR spectra. nih.gov Such studies are crucial for understanding the three-dimensional structure of these molecules, which in turn influences their biological activity.

Applications of 5 Fluoro 1 Methyl 1h Indole 2,3 Dione Beyond Medicinal Chemistry

Role of 5-Fluoro-1-methyl-1H-indole-2,3-dione as a Building Block in Organic Synthesis

This compound is a versatile precursor in the synthesis of a wide array of complex heterocyclic compounds. Its reactive ketone group at the C3 position is a key site for various chemical transformations, particularly in multicomponent reactions (MCRs). MCRs are highly efficient synthetic strategies that combine three or more reactants in a single step to generate structurally diverse molecules, and isatins are well-known participants in these reactions. uevora.pt

One of the prominent applications of N-substituted isatins, such as the 1-methyl derivative, is in the synthesis of spirooxindoles. nih.gov These are a class of compounds where a spirocyclic junction exists at the C3 position of the oxindole (B195798) core. The reaction of this compound with various substrates in MCRs can lead to the formation of complex spiro-fused heterocyclic systems. For instance, the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from the reaction of this compound and an amino acid, with a suitable dipolarophile can yield intricate spiro-pyrrolidinyl-oxindoles. uevora.pt

The general reactivity of isatins in such synthetic schemes suggests that this compound can be employed to construct a library of novel compounds with potential applications in various fields. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the isatin (B1672199) ring, potentially affecting reaction rates and yields.

A specific example of its use is in the preparation of polyfluoro-substituted Phenylsulfonylindolone compounds. This involves a decarboxylation-addition reaction between a phenylsulfonyldifluoroacetate and 5-fluoro-1-methylisatin, showcasing its utility in synthesizing highly functionalized indole (B1671886) derivatives.

Potential Applications in Material Science: Dyes, Pigments, and Sensors

The isatin scaffold is a known chromophore, and its derivatives have been investigated for their potential as dyes and pigments. The color of isatin-based compounds can be tuned by introducing various substituents onto the aromatic ring and the nitrogen atom. The incorporation of a fluorine atom, as in this compound, can influence the electronic transitions within the molecule, thereby affecting its absorption and emission properties. While specific studies on the use of this compound as a dye or pigment are not extensively documented, the general class of indane-1,3-dione derivatives, which share structural similarities, are recognized as electron acceptors used in the design of dyes for applications such as solar cells. nih.gov

In the realm of chemical sensors, isatin derivatives have shown promise. The reactive carbonyl groups and the aromatic ring system can serve as binding sites for various analytes. For example, a Schiff base derived from 5-nitroisatin (B147319) has been immobilized on a solid support and demonstrated to act as a fluorescent sensor for Fe³⁺ ions. researchgate.net This suggests that Schiff bases or other derivatives of this compound could be designed to selectively detect specific metal ions or other chemical species. The fluorescence properties of such sensors can be modulated by the interaction with the analyte, leading to a measurable signal. The development of quinoline-based fluorescence sensors highlights the potential of nitrogen-containing heterocyclic compounds in this area. researchgate.net

Use as Corrosion Inhibitors

Organic compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic media. These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. Isatin and its derivatives fit this structural profile and have been investigated for their corrosion inhibition properties.

While direct studies on this compound as a corrosion inhibitor are scarce, research on closely related compounds provides strong evidence for its potential in this application. For instance, derivatives of 5-chloro-1H-indole-2,3-dione have been shown to be effective corrosion inhibitors for mild steel in both hydrochloric acid and phosphoric acid solutions. researchgate.netdiva-portal.org These studies have demonstrated that the inhibition efficiency increases with the concentration of the inhibitor. The adsorption of these molecules on the steel surface typically follows the Langmuir adsorption isotherm.

The inhibitory action is attributed to the presence of the heteroatoms and the planar structure of the isatin core, which facilitates strong adsorption onto the metal surface. It is plausible that this compound would exhibit similar or potentially enhanced corrosion inhibition properties due to the presence of the highly electronegative fluorine atom, which could further enhance its interaction with the metal surface. A study on 3-hydroxyimino-1-methylindolin-2-one, a derivative of N-methyl isatin, also showed moderate corrosion inhibition efficiency for steel in HCl solution. asianpubs.org

| Inhibitor | Corrosive Medium | Maximum Inhibition Efficiency (%) | Concentration | Reference |

|---|---|---|---|---|

| 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione | 1M HCl | Not specified | Not specified | researchgate.net |

| 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione | 1M H₃PO₄ | 91 | 10⁻³ M | diva-portal.org |

| 3-hydroxyimino-1-methylindolin-2-one | 1M HCl | 81.5 | 1000 mg/L | asianpubs.org |

Catalytic Applications Involving 5-Fluoroisatin (B27256) Derivatives

The isatin scaffold can be readily converted into Schiff bases through condensation with primary amines. These Schiff bases can act as ligands that coordinate with various metal ions to form metal complexes. Such complexes have been explored for their catalytic activities in a range of organic transformations.

While specific catalytic applications of this compound are not widely reported, studies on metal complexes of Schiff bases derived from the parent compound, 5-fluoroisatin, indicate the potential of this class of compounds in catalysis. For example, a cadmium(II) complex of a Schiff base derived from 5-fluoroisatin and S-benzyldithiocarbazate has been synthesized and structurally characterized. wu.ac.thresearchgate.net Although the primary focus of this study was on its antibacterial activity, the formation of such stable metal complexes is a prerequisite for their use in catalysis.

In a broader context, metal complexes of isatin-derived Schiff bases have been shown to catalyze oxidation reactions. For instance, certain complexes have been utilized in the oxidation of cyclohexane (B81311) using hydrogen peroxide as an oxidant. researchgate.net The catalytic activity is attributed to the ability of the metal center to exist in multiple oxidation states and to activate the oxidant. The electronic properties of the ligand, which are influenced by substituents like the fluorine atom in this compound, can play a crucial role in tuning the catalytic efficiency of the corresponding metal complexes.

Future Directions and Research Gaps for 5 Fluoro 1 Methyl 1h Indole 2,3 Dione Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While classical methods for synthesizing isatin (B1672199) derivatives, such as the Sandmeyer and Stolle procedures, are well-established, future research must pivot towards more efficient, sustainable, and environmentally benign alternatives. nih.gov A significant research gap exists in the development of green chemistry approaches specifically tailored for N-alkylated fluoro-isatins.

Catalytic C-H Activation: Metal-free catalytic systems, for instance using I2-DMSO, can facilitate the internal cyclization of precursors like 2-amino acetophenones to form the N-alkylated isatin core. dergipark.org.tr This approach avoids the need for pre-functionalized starting materials and often proceeds under milder conditions.

Oxidation of Indole (B1671886) Precursors: The direct oxidation of N-methyl-5-fluoroindole using molecular oxygen (O₂) as the ultimate oxidant represents a highly atom-economical pathway. nih.gov The use of photosensitizers, such as dicyanopyrazine derivatives (DPZ), can enable this transformation using visible light, offering a green and sustainable energy source. nih.gov

Flow Chemistry: Continuous-flow reactor technologies offer superior control over reaction parameters, enhanced safety, and potential for scalability. researchgate.net Adapting synthetic routes for 5-fluoro-1-methyl-1H-indole-2,3-dione to a continuous-flow process could significantly improve yield, purity, and manufacturing efficiency while reducing solvent usage. researchgate.net

Aqueous Media Synthesis: The use of water as a solvent is a cornerstone of green chemistry. Developing synthetic steps, such as the click reaction demonstrated for creating 5-fluoroisatin-triazoles with heterogeneous catalysts, that can be performed in aqueous media would drastically improve the environmental profile of the synthesis. researchgate.net

In-depth Investigation of Mechanism of Action for Observed Biological Activities

Derivatives of isatin have demonstrated a wide spectrum of biological activities, but for this compound specifically, the precise molecular mechanisms remain largely uncharacterized. Future research must move beyond preliminary screening to conduct in-depth mechanistic studies to identify and validate specific cellular targets.

Key research directions include:

Kinase Inhibition: Isatin derivatives are recognized as a promising scaffold for kinase inhibitors, which are crucial in cancer therapy. nih.goved.ac.uk Studies on 5-methylisatin (B515603) derivatives have identified cyclin-dependent kinase 2 (CDK2) as a potential target. nih.gov Detailed enzymatic assays and structural biology studies are needed to determine if this compound can effectively bind to the ATP-binding site of CDK2 or other kinases. Docking studies suggest that key interactions may occur with amino acid residues such as GLU81 and LEU83. nih.gov

Caspase Modulation: The isatin core is implicated in the modulation of caspases, a family of proteases central to the apoptotic (programmed cell death) pathway. nih.gov Investigating whether this compound or its derivatives can activate or inhibit specific caspases (e.g., caspase-3, -7) could uncover its potential as a pro-apoptotic agent for cancer therapy. nih.gov Fluorochrome-labeled inhibitors could be used to detect caspase activation within living cells treated with the compound.

Enzyme Inhibition in Neurological Pathways: Other isatin-based compounds have been identified as potent inhibitors of enzymes like fatty acid amide hydrolase (FAAH), which is involved in neurological signaling. nih.gov It is critical to investigate whether this compound exhibits similar inhibitory activity, which could suggest applications in treating pain, anxiety, or neurodegenerative disorders.

Development of Targeted Therapies and Lead Optimization Studies

Once specific molecular targets are validated, a focused effort on lead optimization is required to transform this compound from a hit compound into a viable drug candidate. patsnap.combiosolveit.de This involves iterative cycles of chemical modification and biological testing to improve potency, selectivity, and pharmacokinetic properties. nuvisan.com

Future work in this area should include:

Structure-Activity Relationship (SAR) Analysis: Systematic modifications to the this compound scaffold are necessary to build a comprehensive SAR profile. patsnap.com This involves synthesizing analogs with varied substituents at different positions of the aromatic ring and assessing how these changes affect activity against specific targets like CDK2 or FAAH. nih.govnih.gov

Pharmacophore Modeling and Bioisosteric Replacement: Based on an initial SAR, pharmacophore models can be generated to define the key chemical features required for biological activity. This allows for more rational drug design, including the use of bioisosteric replacement to improve drug-like properties (e.g., replacing a carboxylic acid group with a tetrazole to enhance metabolic stability and cell permeability).

Optimization of Pharmacokinetic Properties: Lead optimization must address the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of the compound. nih.gov Future studies should focus on modifying the structure to enhance oral bioavailability, improve metabolic stability, and reduce potential off-target toxicity. For example, modifying the N-1 methyl group to a larger or more flexible alkyl chain could significantly alter these properties. nih.gov

Advanced Computational Modeling for Drug Design and Discovery

In silico techniques are indispensable tools for accelerating the drug discovery process, reducing costs, and providing insights that are difficult to obtain through experimental methods alone. nih.govnih.gov The future development of this compound should be heavily guided by advanced computational modeling.

Key computational approaches to be explored include:

Molecular Docking and Dynamics Simulations: While initial docking studies have been performed on related isatins, more sophisticated simulations are needed for this compound. nih.gov Molecular dynamics (MD) simulations can provide a deeper understanding of the stability of the ligand-protein complex over time, revealing key conformational changes and water-mediated interactions within the binding pocket of targets like CDK2. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): By building a dataset of synthesized analogs and their measured biological activities, QSAR models can be developed. patsnap.com These mathematical models can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

ADMET Prediction: A significant research gap is the comprehensive in silico profiling of this compound. Computational tools can predict a range of pharmacokinetic and toxicity parameters, including blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential for hERG channel inhibition, guiding the design of safer and more effective drug candidates. mdpi.com

Density Functional Theory (DFT) Studies: DFT calculations can elucidate the electronic properties of the molecule, such as the frontier molecular orbitals (HOMO/LUMO). researchgate.net This information helps in understanding the molecule's reactivity and its ability to participate in various intermolecular interactions, which is crucial for predicting its binding mechanism and biological activity. researchgate.net

Applications in New and Emerging Fields (e.g., Agrochemicals, Biofilm Inhibition)

The structural features of this compound suggest that its utility may extend beyond human therapeutics. Future research should explore its potential in other scientifically and commercially important areas.

Agrochemicals: There is a pressing need for novel nematicides, fungicides, and herbicides with unique modes of action to combat resistance and improve crop yields. N-alkylated isatin derivatives have already shown promising nematicidal activity against the plant pathogen Meloidogyne incognita. nih.gov A significant research opportunity lies in screening this compound and its analogs for a broader range of agrochemical applications. In silico studies targeting essential pathogenic proteins, such as aspartyl protease, could guide the development of isatin-based crop protection agents. nih.gov

Biofilm Inhibition: Bacterial biofilms are communities of microorganisms encased in a protective matrix, making them highly resistant to conventional antibiotics. nih.govresearchgate.net Biofilm formation is a major cause of chronic infections and medical device contamination. Indole and its derivatives are known to interfere with bacterial signaling pathways involved in biofilm formation. mdpi.com Future studies should investigate the ability of this compound to inhibit or disperse biofilms formed by clinically relevant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. This represents a promising anti-virulence strategy that could potentially re-sensitize resistant bacteria to existing antibiotics. nih.gov

Q & A

Q. How do hydrogen-bonding networks in crystal structures affect the stability of indole-2,3-dione derivatives?

- Methodological Answer : Analyze via:

- X-ray diffraction to identify intermolecular interactions (e.g., N–H···O/F).

- Hirshfeld surface analysis to quantify contact contributions (e.g., 25% O···H interactions).

- Thermogravimetric analysis (TGA) to correlate packing efficiency with thermal stability .

Notes

- References : Avoid non-academic sources (e.g., BenchChem). Prioritize peer-reviewed studies and crystallography software documentation.

- Advanced Tools : SHELX, OLEX2, and organocatalysis protocols are critical for structural and synthetic innovation.

- Safety : Adhere to OSHA/GHS guidelines for toxic compound handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.